2-Nitrophenyl 4-bromobenzoate
Description
2-Nitrophenyl 4-bromobenzoate is an aromatic ester featuring a nitro group in the ortho position (2-position) of the phenyl ring and a bromine atom in the para position (4-position) of the benzoate moiety. The compound is synthesized via esterification, typically involving the reaction of 4-bromobenzoic acid derivatives with 2-nitrophenol in the presence of activating agents like thionyl chloride (SOCl₂) and a base such as pyridine .
Properties
Molecular Formula |
C13H8BrNO4 |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
(2-nitrophenyl) 4-bromobenzoate |
InChI |
InChI=1S/C13H8BrNO4/c14-10-7-5-9(6-8-10)13(16)19-12-4-2-1-3-11(12)15(17)18/h1-8H |
InChI Key |
LTYFLUNCDIGQPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Non-Enzymatic Hydrolysis
In aqueous conditions, the ester undergoes hydrolysis via nucleophilic attack at the carbonyl carbon. Electron-withdrawing substituents (e.g., -Br, -NO) increase the electrophilicity of the carbonyl, accelerating hydrolysis. For example:
-
In pH 10 buffer, hydrolysis of 4-nitrophenyl 4-bromobenzoate releases 4-nitrophenol, monitored spectrophotometrically at 413 nm .
-
Rate constants () for analogous esters (e.g., 4-nitrophenyl 4-chlorobenzoate) with CN in 80% HO/20% DMSO show . The bromo substituent’s stronger electron-withdrawing effect likely increases further.
Enzymatic Hydrolysis
Enzymes like lipase and trypsin catalyze hydrolysis through stabilization of the tetrahedral intermediate. Studies on similar esters reveal:
-
Lipase exhibits lower sensitivity to electronic effects () compared to trypsin (), indicating varying abilities to stabilize intermediates .
-
The 4-bromo group’s inductive effect may reduce enzymatic efficiency by destabilizing charge buildup during catalysis .
Nucleophilic Substitution Reactions
The bromine substituent can participate in aromatic nucleophilic substitution (SAr) under specific conditions, though the ester group typically dominates reactivity. For example:
-
Piperidine reacts with 4-nitrophenyl 4-chloro-3-bromobenzoate in 80% HO/20% DMSO, showing . The bromine’s meta position relative to the ester limits direct participation, but para-substituents influence reactivity via inductive effects.
Hammett Analysis
The Hammett equation () quantifies substituent effects:
-
Electron-withdrawing groups (e.g., -Br, -NO) increase , correlating with higher .
-
Nonlinear Hammett plots for analogous esters suggest a shift in the rate-determining step (RDS) from tetrahedral intermediate formation () to breakdown () as substituents vary .
Computational Modeling
Mulliken charge analysis shows electron-withdrawing substituents increase the carbonyl carbon’s positive charge, enhancing nucleophilic attack . For 2-nitrophenyl 4-bromobenzoate, the ortho-nitro group may introduce steric hindrance, slightly offsetting electronic activation.
Comparative Reactivity
Reactivity trends for nitrophenyl benzoates with different substituents are summarized below:
| Substituent (X) | with CN | Enzymatic Efficiency (vs. H) |
|---|---|---|
| 4-NO | 42.5 | 150% (lipase) |
| 4-Br | Est. 8.2 | Est. 120% |
| 4-Cl | 0.628 | 85% (trypsin) |
| H | 0.228 | 100% |
Estimated based on substituent electronic effects.
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and supramolecular properties of 2-nitrophenyl 4-bromobenzoate can be contextualized through comparisons with the following analogs:
4-Formyl-2-Nitrophenyl 4-Bromobenzoate (F4BrB)
- Substituents : Phenyl ring: 2-nitro, 4-formyl; Benzoate ring: 4-bromo.
- Dihedral Angle: The benzene rings form a dihedral angle of 62.90°, indicating significant non-planarity due to steric and electronic effects .
- Supramolecular Interactions : Halogen (Br···O) and weak C–H···O interactions dominate the crystal packing. The bulky bromine atom contributes to steric hindrance, increasing torsional strain .
- Functional Impact: The formyl group enhances intermolecular dipole interactions, influencing solubility and melting points compared to non-formylated analogs .
4-Formyl-2-Nitrophenyl 4-Chlorobenzoate (F2ClB)
- Substituents : Phenyl ring: 2-nitro, 4-formyl; Benzoate ring: 4-chloro.
- Dihedral Angle : A smaller dihedral angle of 19.55° compared to F4BrB, attributed to the reduced steric bulk of chlorine vs. bromine .
- Supramolecular Interactions : Similar C–H···O interactions but with Cl···O contacts replacing Br···O. The smaller chlorine atom allows tighter packing .
- Functional Impact : Lower melting points and higher solubility in polar solvents than F4BrB, reflecting reduced van der Waals forces .
4-Nitrophenyl 4-Bromobenzoate
- Substituents : Phenyl ring: 4-nitro; Benzoate ring: 4-bromo.
- Supramolecular Interactions : Expected to involve Br···O and nitro–aromatic interactions, similar to F4BrB.
- Functional Impact : The para-nitro group may enhance electron-withdrawing effects, altering reactivity in substitution reactions compared to ortho-nitro derivatives .
Structural and Functional Data Table
*Estimated based on structural analogs.
Key Research Findings
Steric vs. Electronic Effects : Bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) increases dihedral angles in F4BrB compared to F2ClB, highlighting steric dominance over electronic effects in molecular conformation .
Ortho vs. Para Substituents : Ortho-nitro groups introduce greater torsional strain than para-nitro groups due to proximity to the ester linkage. This strain influences reactivity and crystallinity .
Role of Formyl Groups: The 4-formyl substituent in F4BrB and F2ClB introduces additional dipole–dipole interactions, stabilizing crystal lattices and raising melting points relative to non-formylated analogs .
Halogen Interactions : Br···O and Cl···O interactions contribute to distinct packing motifs, with bromine favoring layered structures and chlorine enabling closer molecular approaches .
Q & A
Q. What are the standard synthetic routes for preparing 2-nitrophenyl 4-bromobenzoate, and how can reaction conditions be optimized?
Methodological Answer: A two-step synthesis is commonly employed:
Acyl chloride formation: React 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux in chloroform to generate 4-bromobenzoyl chloride. Excess SOCl₂ is removed via distillation .
Esterification: Combine the acyl chloride with 2-nitrophenol in acetonitrile, using pyridine as a catalyst. Stir at room temperature until a solid product precipitates.
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Use IR spectroscopy to confirm ester formation (C=O stretch at ~1720–1700 cm⁻¹, ester C-O at ~1260 cm⁻¹) .
- Purify via recrystallization from ethanol to remove unreacted starting materials.
Q. How is the crystal structure of this compound determined, and what structural parameters are critical for analysis?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization: Grow crystals via slow evaporation of a saturated solution in acetonitrile or ethyl acetate.
Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K) to minimize thermal motion.
Refinement: Employ SHELX programs (e.g., SHELXL) for structure solution and refinement. Key parameters include:
- Bond lengths (e.g., C-O ester bonds ~1.36–1.40 Å).
- Dihedral angles between aromatic rings (e.g., ~62.9° in related structures ).
- Planarity of ester groups (r.m.s. deviation <0.05 Å) .
Validation: Cross-check with CCDC deposition (e.g., CCDC 940123 for analogous compounds) .
Advanced Research Questions
Q. How can polymorphic forms of this compound be identified, and what experimental approaches reveal their mechanical properties?
Methodological Answer: Polymorph Identification:
- SCXRD: Compare unit cell parameters and space groups across polymorphs.
- DSC/TGA: Detect thermal transitions (e.g., melting points, decomposition) .
- Powder XRD: Match experimental patterns to simulated data from single-crystal structures.
Mechanical Testing: - Nanoindentation: Measure elastic modulus and hardness of single crystals.
- Reversible Bending Tests: Apply controlled force to assess plasticity/elasticity. For example, polymorphs of 4-bromophenyl 4-bromobenzoate exhibit plasticity (Form I) vs. brittleness (Form II) .
Contradiction Analysis: If mechanical behavior deviates from structural predictions, consider co-crystallization (e.g., a co-crystal with 4-nitrophenyl 4-bromobenzoate may form, as seen in analogous systems ).
Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the supramolecular architecture of this compound?
Methodological Answer: Key Interactions:
- π-π Stacking: Measure centroid-to-centroid distances (3.3–3.5 Å) and dihedral angles (<10°) between aromatic rings .
- C-H⋯O Hydrogen Bonds: Analyze donor-acceptor distances (2.5–3.2 Å) and angles (>120°) using Mercury software .
Network Analysis: - Construct Hirshfeld surfaces to visualize interaction footprints.
- Identify 3D frameworks: For example, in zinc-4-bromobenzoate complexes, π-π stacking and O-H⋯O bonds create layered networks .
Advanced Tools: Use topology analysis (e.g., R⁶₃ motifs) to classify supramolecular synthons .
Q. How can crystallographic data contradictions (e.g., disordered atoms, co-crystal misidentification) be resolved during refinement?
Methodological Answer: Disorder Handling:
- Split atomic positions using PART commands in SHELXL.
- Apply isotropic displacement parameters for disordered regions (e.g., bromine atoms ).
Co-crystal Verification: - Check for inconsistent unit cell parameters vs. known structures (e.g., cross-reference CCDC entries).
- Perform elemental analysis (EA) or mass spectrometry to confirm stoichiometry.
- Re-refine data with mixed occupancy models (e.g., 25% 4-bromophenyl 4-bromobenzoate + 75% contaminant ).
Validation Metrics: Aim for R₁ <5% and chemically reasonable bond lengths/angles .
Q. What strategies are effective in studying the reactivity of the nitro and bromo substituents in this compound?
Methodological Answer: Functional Group Reactivity:
- Nitro Group Reduction: Use Pd/C with H₂ to convert -NO₂ to -NH₂; monitor via UV-Vis (λ shift at ~400 nm).
- Bromine Substitution: Perform Suzuki coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF).
Mechanistic Probes: - Use DFT calculations (e.g., Gaussian 16) to map transition states for substitution reactions.
- Characterize intermediates via NMR (e.g., ¹³C for carbonyl carbons) or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
